

Application of 2-Phenoxyethyl Methacrylate in UV-Curable Coatings and Adhesives

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Compound of Interest

Compound Name: 2-Phenoxyethyl methacrylate

Cat. No.: B083153

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Introduction

2-Phenoxyethyl methacrylate (PEMA), also known as POEMA, is a monofunctional methacrylate monomer utilized in the formulation of ultraviolet (UV) light-curable systems. Its unique chemical structure, featuring an aromatic phenoxy group and a flexible ethyl linker, imparts a valuable combination of properties to coatings and adhesives. When incorporated into a UV-curable formulation—typically comprising an oligomer, a photoinitiator, and other monomers—PEMA enhances adhesion to a variety of substrates, improves thermal stability, and increases chemical resistance.^[1] Its compatibility with a wide range of acrylic and methacrylic resins makes it a versatile component for developing durable, high-performance materials.^[1] Applications for PEMA are diverse, ranging from protective coatings for metal and plastic to industrial adhesives, 3D printing resins, and biocompatible materials for medical and dental fields.^{[1][2]}

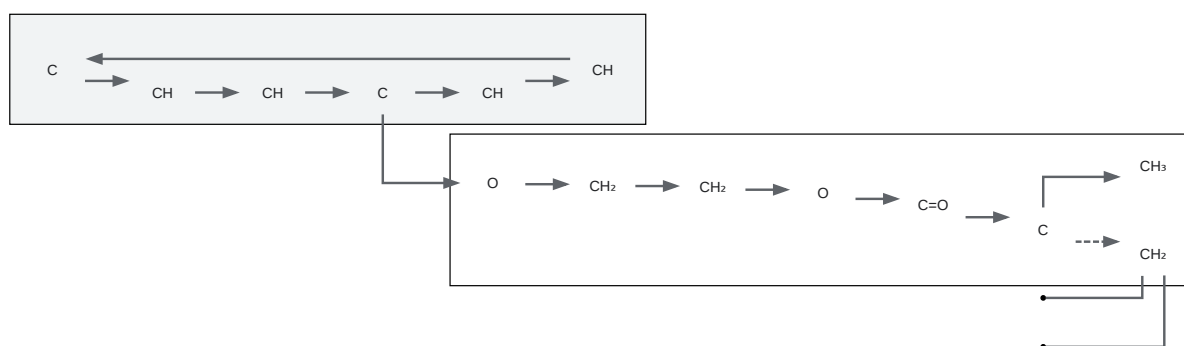
Properties of 2-Phenoxyethyl Methacrylate

The fundamental properties of **2-Phenoxyethyl methacrylate** are summarized below. This data is essential for formulation design, predicting material performance, and ensuring safe handling.

Property	Value	Reference(s)
CAS Number	10595-06-9	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₃	[2]
Molecular Weight	206.2 g/mol	[1]
Appearance	Clear, colorless liquid	[3]
Refractive Index (n _{20/D})	1.513	[1][2]
Glass Transition Temp. (T _g)	54°C	[1]
Inhibitor	200 ppm HQ and 200 ppm MEHQ	[1]

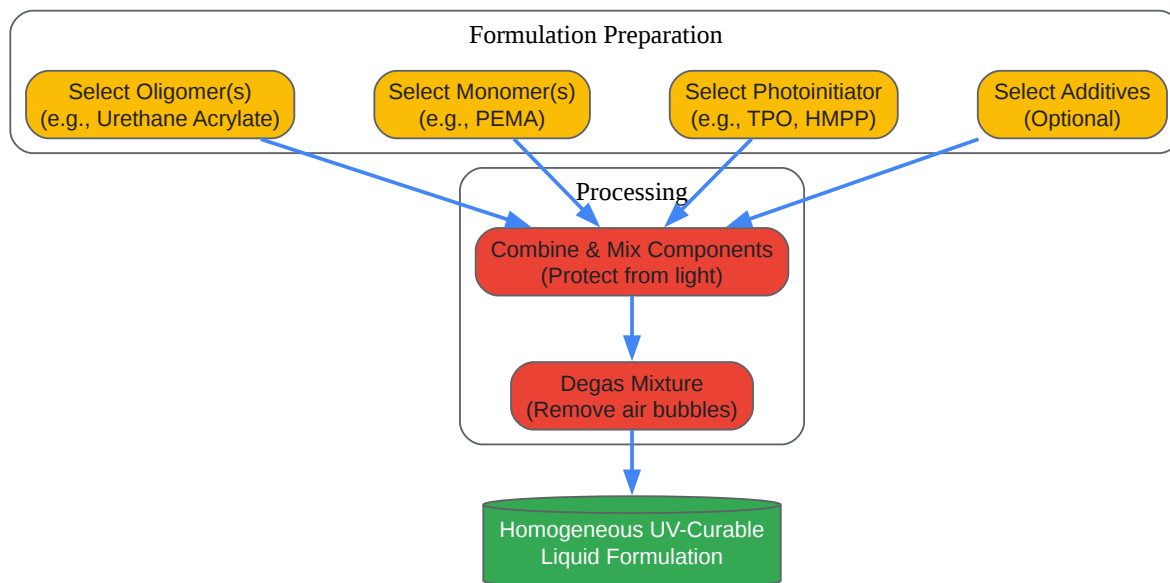
Visualizations of Key Processes and Structures

Diagrams are provided to illustrate the chemical structure of PEMA and the workflows for formulation and testing.



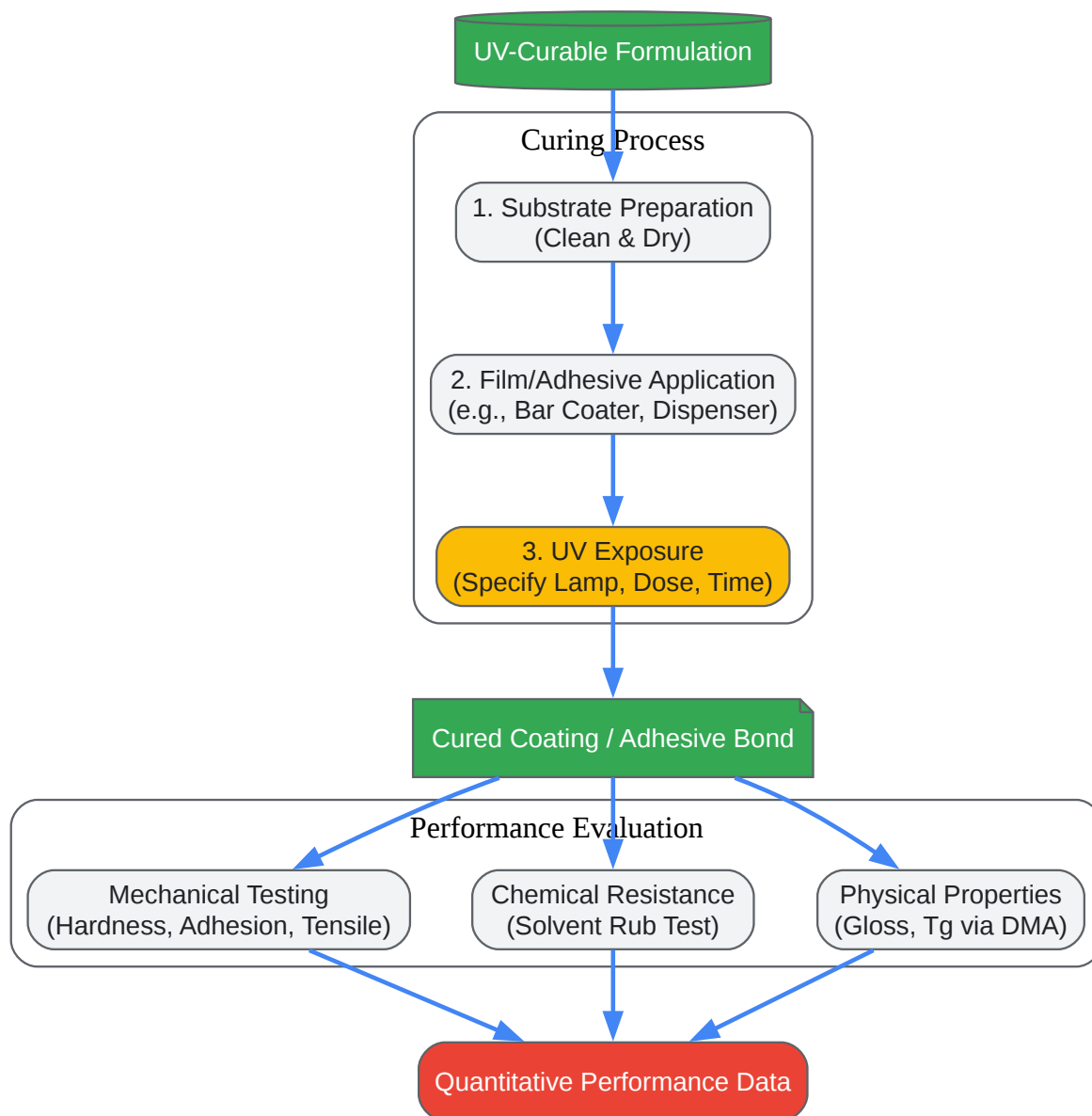
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Caption: Chemical structure of **2-Phenoxyethyl methacrylate (PEMA)**.



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Caption: General workflow for preparing a UV-curable formulation.



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Caption: Experimental workflow for UV curing and performance testing.

Application in UV-Curable Coatings

In UV-curable coatings, PEMA serves as a reactive diluent to reduce formulation viscosity for better processability, while also contributing significantly to the final properties of the cured film.

Its phenoxyethyl group is known to improve adhesion on metal, wood, and plastic substrates. [1] Furthermore, the aromatic ring enhances scratch resistance and weatherability, making it suitable for protective and optical coatings.[1]

Example Coating Formulation

While specific performance data varies widely with the complete formulation, the table below presents a conceptual starting point for a clear coat.

Component	Type	Weight % (w/w)	Purpose
Oligomer	Aliphatic Urethane Acrylate	50 - 70%	Provides flexibility, toughness, and weatherability.
Reactive Diluent 1	2-Phenoxyethyl Methacrylate (PEMA)	15 - 30%	Enhances adhesion, hardness, and chemical resistance; reduces viscosity.
Reactive Diluent 2	Trimethylolpropane Triacrylate (TMPTA)	5 - 15%	Increases crosslink density and cure speed.
Photoinitiator	Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)	2 - 5%	Initiates polymerization upon UV exposure (good through-cure).
Additive	Leveling Agent	0.1 - 1%	Improves surface smoothness and appearance.

Experimental Protocol: Coating Preparation and Evaluation

This protocol outlines the steps for preparing, curing, and testing a UV-curable coating containing PEMA.

1. Materials and Equipment:

- Aliphatic Urethane Acrylate oligomer
- **2-Phenoxyethyl Methacrylate (PEMA)** monomer
- Trimethylolpropane Triacrylate (TMPTA) monomer
- Photoinitiator (e.g., TPO)
- Leveling agent
- UV-blocking amber glass vials
- Magnetic stirrer and stir bars
- Substrates (e.g., glass plates, steel panels)
- Bar coater or film applicator (e.g., No. 22 for ~50 μm wet film thickness)
- Conveyor belt UV curing machine with a high-pressure mercury lamp (e.g., 100 W/cm)
- UV radiometer (to measure dose in mJ/cm^2)
- Testing equipment: Pencil hardness tester (ASTM D3363), Cross-hatch adhesion tester (ASTM D3359), Solvent rub tester (ASTM D5402).

2. Formulation Procedure:

- In a tared amber glass vial, accurately weigh the required amount of the urethane acrylate oligomer.
- Add the PEMA and TMPTA monomers to the vial.
- Place a magnetic stir bar in the vial and mix at a moderate speed until the solution is homogeneous. Gentle warming (to ~40-50°C) can be used to reduce viscosity if needed.
- Add the photoinitiator and leveling agent to the mixture.

- Continue stirring in the dark until all components are completely dissolved.
- Allow the formulation to sit for 10-15 minutes to allow any trapped air bubbles to escape (degassing).

3. Curing Protocol:

- Ensure substrates are clean (e.g., wiped with acetone) and completely dry.
- Place the substrate on a flat surface. Apply a small amount of the formulation at one end.
- Use a bar coater to draw down a thin, uniform film across the substrate.
- Immediately place the coated substrate on the conveyor belt of the UV curing machine.
- Pass the substrate under the UV lamp. The required UV dose will depend on the formulation and film thickness. A typical starting dose is between 500 and 2000 mJ/cm². The dose can be adjusted by changing the belt speed.
- After one pass, check the film for cure (e.g., tack-free surface). If necessary, perform additional passes.

4. Performance Testing:

- Pencil Hardness (ASTM D3363): Determine the hardness of the cured coating by attempting to scratch the surface with calibrated pencils of increasing hardness.
- Adhesion (ASTM D3359, Method B): Use a cross-hatch cutter to make a grid of cuts in the coating. Apply a specified pressure-sensitive tape over the grid and then remove it rapidly. Evaluate adhesion based on the amount of coating removed.
- Solvent Resistance (ASTM D5402): Rub the coating surface with a cloth saturated in a solvent (e.g., methyl ethyl ketone, MEK). Count the number of double rubs required to break through the coating to the substrate.

Application in UV-Curable Adhesives

In UV-curable adhesives, PEMA is valued for its ability to enhance bonding strength to diverse materials, including glass, metals, and composites.^[1] Its structure provides a balance of rigidity from the aromatic ring and flexibility from the ether linkage, which can help manage internal stress in the bond line. One patent suggests that PEMA can be a primary component (60-95% by mass) in two-part adhesive systems, where it contributes to achieving a high adhesive force.^[4]

Example Adhesive Formulation

This example is based on a two-part methacrylate adhesive concept where PEMA is a major component in the main agent. While the original patent describes an organoborane initiator for room-temperature curing, a UV-curable adaptation would substitute it with a photoinitiator system.

Component	Type	Weight % (w/w)	Purpose
Monomer 1	2-Phenoxyethyl Methacrylate (PEMA)	70 - 85%	Primary monomer for adhesion and cohesion. ^[4]
Monomer 2	Tetrahydrofurfuryl Methacrylate (THFMA)	5 - 15%	Co-monomer to modify properties. ^[4]
Oligomer	Epoxy Acrylate	5 - 15%	Adds toughness and improves bond strength.
Photoinitiator	1-Hydroxy-cyclohexyl-phenyl-ketone (HCPK)	2 - 5%	Initiates polymerization upon UV exposure (good surface cure).
Adhesion Promoter	Silane Coupling Agent	0.5 - 2%	Enhances adhesion to inorganic substrates like glass and metal.

Experimental Protocol: Adhesive Preparation and Lap Shear Testing

This protocol describes the preparation of a UV-curable adhesive and the evaluation of its bond strength using the lap shear method.

1. Materials and Equipment:

- Components from the formulation table above.
- Substrates for bonding (e.g., glass slides, aluminum coupons 100 mm x 25.4 mm).
- UV-blocking dispensing syringes.
- UV flood or spot curing system with controlled intensity (mW/cm²).
- Spacers (e.g., glass beads or wire) to control bond line thickness (e.g., 0.5 mm).
- Clamps to hold the assembly during cure.
- Universal testing machine (tensile tester) with grips for lap shear testing (as per ASTM D1002).

2. Formulation and Assembly Procedure:

- Prepare the adhesive formulation as described in the coating protocol (steps 1-6), storing it in a UV-blocking syringe.
- Prepare the substrate surfaces by cleaning and degreasing (e.g., with isopropanol or acetone). Lightly abrading metal surfaces can improve adhesion.
- For a lap shear joint, define an overlap area (e.g., 25.4 mm x 12.5 mm).
- Apply a small bead of the adhesive to the overlap area of one substrate. If desired, mix in spacers to ensure a consistent bond line thickness.
- Place the second substrate over the adhesive to form the lap joint.

- Gently press to spread the adhesive throughout the overlap area and clamp the assembly in place. Ensure at least one substrate is transparent to UV light.

3. Curing Protocol:

- Position the clamped assembly under the UV lamp.
- Expose the bond line to UV radiation through the transparent substrate.
- Cure for a predetermined time or until full cure is achieved. The required dose (Intensity x Time) should be determined empirically. A typical dose might be 2000-4000 mJ/cm².
- Allow the bonded assembly to cool to room temperature before testing.

4. Performance Testing:

- Lap Shear Strength (ASTM D1002):
 - Mount the bonded specimen in the grips of the universal testing machine.
 - Apply a tensile force at a constant rate of crosshead movement (e.g., 1.3 mm/min).
 - Record the maximum load (in Newtons) sustained before the bond fails.
 - Calculate the lap shear strength by dividing the maximum load by the overlap area (in mm²). The result is expressed in Megapascals (MPa).
 - Test multiple specimens ($n \geq 5$) to ensure statistical reliability.

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